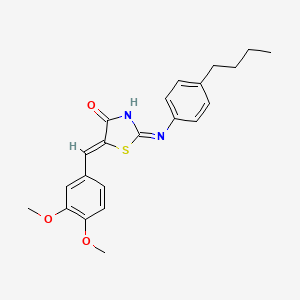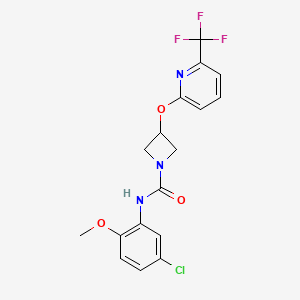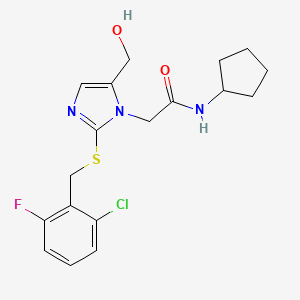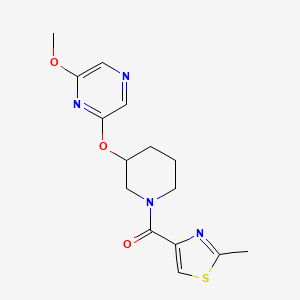![molecular formula C21H23NO4 B2563451 Acide 2-[9H-fluorène-9-ylméthoxycarbonyl(propyl)amino]propanoïque CAS No. 2642729-48-2](/img/structure/B2563451.png)
Acide 2-[9H-fluorène-9-ylméthoxycarbonyl(propyl)amino]propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Applications De Recherche Scientifique
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various synthetic materials and compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the propylamine is protected using the Fmoc group. This is achieved by reacting propylamine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Propanoic Acid Derivative: The protected amine is then reacted with a suitable propanoic acid derivative, often through an esterification or amidation reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Fmoc group can be removed or substituted under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Deprotected amino acids or peptides.
Mécanisme D'action
The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp(OAll)-OH
- Fmoc-allyl-Gly-OH
Uniqueness
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a propylamine and propanoic acid derivative. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research, from chemistry to medicine.
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-12-22(14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAVYUWUHCWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2563368.png)


![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)
![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)
![methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate](/img/structure/B2563379.png)

![3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2563383.png)
![5,5-dimethyl-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B2563384.png)




![3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2563391.png)
